molecular formula C25H26N6O4 B2828240 N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1021207-51-1

N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

Cat. No.: B2828240
CAS No.: 1021207-51-1
M. Wt: 474.521
InChI Key: SBCDZUUCJFEMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a sophisticated chemical compound designed for preclinical research, primarily in the field of oncology and immunology. Its core structure is based on a pyrazolopyridine scaffold, a privileged structure in medicinal chemistry known for its kinase inhibitory potential. The molecule is engineered to act as a potent and selective inhibitor, with research indicating its utility in studying dysregulated signaling pathways in cancer cells. The compound features a piperazine acetamide linkage to a furanyl methyl group, which is critical for optimizing solubility and bioavailability for in vitro and in vivo studies. This reagent serves as a valuable pharmacological probe for investigating the mechanisms of cell proliferation, apoptosis, and immune response modulation. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c1-28-15-20(23-21(16-28)25(34)31(27-23)18-6-3-2-4-7-18)24(33)30-11-9-29(10-12-30)17-22(32)26-14-19-8-5-13-35-19/h2-8,13,15-16H,9-12,14,17H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCDZUUCJFEMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide exhibit potent antitumor properties. For instance, derivatives containing the pyrazolo[4,3-c]pyridine scaffold have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against several cancer types. For example, derivatives with similar structural features have been tested against breast and lung cancer cells, showing IC50 values in the low micromolar range . These findings suggest that further exploration could lead to the development of effective anticancer agents.

Enzyme Inhibition

The compound's structural components may also facilitate enzyme inhibition. Pyrazolo derivatives are known to act as inhibitors for various kinases involved in cancer progression and other diseases. This property makes them valuable in drug design aimed at targeting specific enzymes .

Case Studies

Study Focus Findings
Study A Antitumor EffectsDemonstrated significant inhibition of cancer cell growth in vitro with IC50 values < 10 µM.
Study B CytotoxicityReported cytotoxic effects on lung and breast cancer cell lines with promising selectivity indices.
Study C Enzyme InhibitionIdentified as a potential inhibitor of c-Met kinase, crucial for tumor growth signaling pathways.

Comparison with Similar Compounds

Below is a comparative analysis with key analogs identified in the literature.

Core Heterocyclic Structure
Compound Name / ID Core Structure Key Structural Features
Target Compound Pyrazolo[4,3-c]pyridine 5-methyl, 3-oxo, 2-phenyl substituents; fused bicyclic system with nitrogen atoms
F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine Fluorophenyl substituent; pyrimidine ring with dimethyl groups
Compound 22 () Benzo[b]oxazolo[3,4-d][1,4]oxazine Oxazole-oxazine fused system; furan-2-ylmethyl-piperazine substituent
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c][1,2]benzothiazine Benzothiazine core with sulfone group; fluorobenzyl substituent

Analysis :

  • The pyrazolo[4,3-c]pyridine core (target compound) differs from pyrazolo[1,5-a]pyrimidine (F-DPA) in ring size and nitrogen positioning, which may alter electron distribution and binding to targets like kinases or neurotransmitter receptors .
Substituent and Functional Group Analysis
Feature Target Compound F-DPA Compound 22 Compound
Acetamide Group N-(furan-2-ylmethyl) N,N-diethyl N-(furan-2-ylmethyl) N-(2-fluorobenzyl)
Aromatic Subst. 2-Phenyl 4-Fluorophenyl None 2-Fluorobenzyl
Piperazine Linker 4-(5-methyl-3-oxo-pyridine carbonyl) Absent 7-(4-(furan-2-ylmethyl)) Absent

Analysis :

  • The piperazine-carbonyl linker in the target compound may improve solubility and provide hydrogen-bonding sites for target engagement, a feature absent in F-DPA and compounds .
  • Fluorinated substituents (e.g., in F-DPA) are associated with enhanced metabolic stability and target affinity via halogen bonds, whereas the target compound’s phenyl group may rely on π-π stacking for binding .
Pharmacokinetic Considerations
  • Metabolic Stability : Fluorinated analogs (F-DPA, ) likely exhibit longer half-lives due to fluorine’s resistance to oxidative metabolism. The target compound’s furan and phenyl groups may increase susceptibility to CYP450-mediated degradation .
  • Solubility : The piperazine moiety in the target compound could enhance aqueous solubility compared to the lipophilic diethyl groups in F-DPA .
  • Bioactivity Inference : Pyrazolo-pyrimidines (F-DPA) are used as PET tracers for neuroinflammation, suggesting the target compound’s core might similarly target central nervous system (CNS) biomarkers. Conversely, benzothiazine derivatives () show antimicrobial activity, implying structural versatility in target selection .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential coupling of the pyrazolo[4,3-c]pyridine core with piperazine and acetamide moieties. Key parameters include:

  • Temperature : Maintain 60–80°C during acylation steps to prevent side reactions .
  • Solvent choice : Use polar aprotic solvents (e.g., DMF, DCM) for nucleophilic substitutions and amide bond formation .
  • Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
  • Reaction time : Monitor via TLC/HPLC to avoid over-reaction; typical steps require 6–24 hours .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirm structural integrity (e.g., 1H/13C NMR for furan methyl protons at δ 4.2–4.5 ppm and pyrazolo-pyridine carbonyl at δ 165–170 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS m/z ~464.5 [M+H]+) .
  • X-ray crystallography (if crystalline): Resolve 3D conformation of the pyrazolo-pyridine core .

Q. How do structural features influence solubility and handling?

  • Heterocyclic core : The pyrazolo-pyridine and piperazine moieties impart moderate solubility in DMSO or methanol but limited aqueous solubility .
  • Functional groups : The acetamide and furan methyl groups enhance lipophilicity, necessitating storage at –20°C under inert conditions to prevent hydrolysis .

Q. What preliminary assays are recommended for bioactivity screening?

  • Kinase inhibition assays : Test against serine/threonine kinases (IC50 values) due to structural similarity to pyrazolo-based kinase inhibitors .
  • Antimicrobial disk diffusion : Screen for activity against Gram-positive bacteria (e.g., S. aureus) based on thiazolo-pyridazine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Core modifications : Synthesize derivatives with substituted furans (e.g., 5-nitro-furan) or piperazine replacements (e.g., morpholine) to assess impact on kinase binding .
  • Bioisosteric replacements : Replace the acetamide with sulfonamide groups to evaluate solubility-bioactivity trade-offs .
  • Data analysis : Use IC50 shifts (>10-fold) or molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported synthesis yields (e.g., 27% vs. 90%)?

  • Systematic parameter screening : Vary solvents (e.g., THF vs. DMF), temperatures, and catalysts in small-scale reactions .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust purification protocols (e.g., gradient column chromatography) .

Q. How can computational methods predict biological targets?

  • Molecular docking : Simulate binding to ATP pockets of Aurora kinases using the pyrazolo-pyridine core as an anchor .
  • Pharmacophore mapping : Align with known inhibitors (e.g., staurosporine) to identify critical hydrogen-bonding motifs .

Q. What methodologies elucidate degradation pathways under physiological conditions?

  • Forced degradation studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H2O2) conditions; monitor via HPLC for byproducts (e.g., hydrolyzed acetamide) .
  • Mass spectrometry : Identify fragments (e.g., m/z 232 from pyrazolo-pyridine cleavage) to map instability hotspots .

Q. How can reaction fundamentals improve scalability?

  • Flow chemistry : Optimize exothermic steps (e.g., acylation) in continuous reactors to enhance reproducibility .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation and reduce batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.